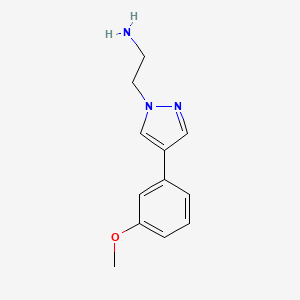
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a dichloroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methoxy-5-methylphenol.
Reaction with Dichloroacetaldehyde: The phenol is reacted with dichloroacetaldehyde under acidic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethanol moiety to a simpler alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include simpler alcohols.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can participate in various binding interactions, while the dichloroethanol moiety can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid pinacol ester
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
Uniqueness
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is unique due to the presence of both a bromine atom and a dichloroethanol moiety on the same molecule
Propriétés
Formule moléculaire |
C10H11BrCl2O2 |
|---|---|
Poids moléculaire |
314.00 g/mol |
Nom IUPAC |
1-(3-bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C10H11BrCl2O2/c1-5-3-6(8(14)10(12)13)9(15-2)7(11)4-5/h3-4,8,10,14H,1-2H3 |
Clé InChI |
QCFHMYWFFONYEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OC)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
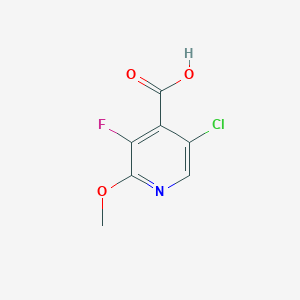
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)
![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
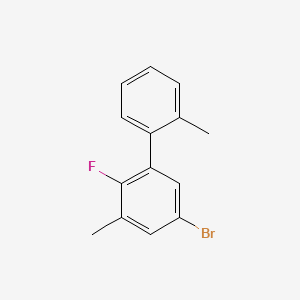

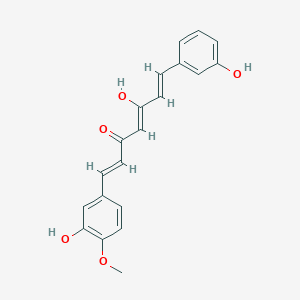

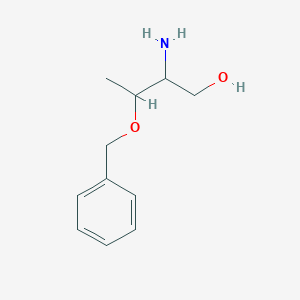
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
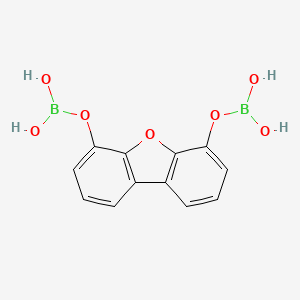
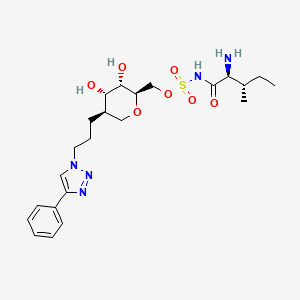
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
